molecular formula C9H11Cl2NO2 B13049645 (1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl

(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl

Cat. No.: B13049645
M. Wt: 236.09 g/mol
InChI Key: XFEGDKAJPOZGLN-FOMWZSOGSA-N
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Description

(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclopropane ring substituted with a pyridine moiety and a carboxylic acid group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with a suitable alkene in the presence of diiodomethane.

    Pyridine Substitution:

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The cyclopropane ring and pyridine moiety may play crucial roles in binding to the target and exerting the desired biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl: The enantiomer of the compound with different stereochemistry.

    2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid: A compound without the hydrochloride salt.

    Cyclopropane-1-carboxylic acid derivatives: Compounds with various substituents on the cyclopropane ring.

Uniqueness

(1S,2R)-2-(Pyridin-4-YL)cyclopropane-1-carboxylicacid2hcl is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties. The presence of both the cyclopropane ring and the pyridine moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

IUPAC Name

(1S,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H9NO2.2ClH/c11-9(12)8-5-7(8)6-1-3-10-4-2-6;;/h1-4,7-8H,5H2,(H,11,12);2*1H/t7-,8-;;/m0../s1

InChI Key

XFEGDKAJPOZGLN-FOMWZSOGSA-N

Isomeric SMILES

C1[C@H]([C@H]1C(=O)O)C2=CC=NC=C2.Cl.Cl

Canonical SMILES

C1C(C1C(=O)O)C2=CC=NC=C2.Cl.Cl

Origin of Product

United States

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